molecular formula C15H18F3N3O2 B2785020 N-(1-cyano-1,2-dimethylpropyl)-2-{[2-(trifluoromethoxy)phenyl]amino}acetamide CAS No. 1240935-82-3

N-(1-cyano-1,2-dimethylpropyl)-2-{[2-(trifluoromethoxy)phenyl]amino}acetamide

Cat. No. B2785020
M. Wt: 329.323
InChI Key: XJNDAQBTKGWOMW-UHFFFAOYSA-N
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Description

N-(1-cyano-1,2-dimethylpropyl)-2-{[2-(trifluoromethoxy)phenyl]amino}acetamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK). BTK is a crucial enzyme involved in the B-cell receptor signaling pathway, which plays a critical role in the development and progression of various B-cell malignancies. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of B-cell malignancies.

Mechanism Of Action

N-(1-cyano-1,2-dimethylpropyl)-2-{[2-(trifluoromethoxy)phenyl]amino}acetamide works by irreversibly binding to the active site of BTK, preventing its phosphorylation and subsequent activation of downstream signaling pathways. This leads to decreased proliferation and survival of B-cell malignancy cells.

Biochemical And Physiological Effects

In preclinical studies, N-(1-cyano-1,2-dimethylpropyl)-2-{[2-(trifluoromethoxy)phenyl]amino}acetamide has been shown to induce apoptosis (programmed cell death) in B-cell malignancy cells, inhibit B-cell receptor signaling, and decrease the production of pro-inflammatory cytokines. These effects are mediated by the inhibition of BTK and downstream signaling pathways.

Advantages And Limitations For Lab Experiments

One of the advantages of N-(1-cyano-1,2-dimethylpropyl)-2-{[2-(trifluoromethoxy)phenyl]amino}acetamide is its high potency and specificity for BTK, which reduces the potential for off-target effects. However, N-(1-cyano-1,2-dimethylpropyl)-2-{[2-(trifluoromethoxy)phenyl]amino}acetamide has a relatively short half-life and requires frequent dosing, which may limit its efficacy in clinical settings.

Future Directions

Future research on N-(1-cyano-1,2-dimethylpropyl)-2-{[2-(trifluoromethoxy)phenyl]amino}acetamide could focus on optimizing its pharmacokinetic properties to improve its efficacy in clinical settings. Additionally, N-(1-cyano-1,2-dimethylpropyl)-2-{[2-(trifluoromethoxy)phenyl]amino}acetamide could be evaluated in combination with other targeted therapies or immunotherapies to enhance its anti-tumor effects. Finally, the potential role of N-(1-cyano-1,2-dimethylpropyl)-2-{[2-(trifluoromethoxy)phenyl]amino}acetamide in other B-cell malignancies, such as Waldenström macroglobulinemia and marginal zone lymphoma, could be explored.

Synthesis Methods

The synthesis of N-(1-cyano-1,2-dimethylpropyl)-2-{[2-(trifluoromethoxy)phenyl]amino}acetamide involves a series of chemical reactions, starting with the reaction of 2-(trifluoromethoxy)aniline with 1-cyano-1,2-dimethylpropene to form the intermediate N-(1-cyano-1,2-dimethylpropyl)-2-(trifluoromethoxy)aniline. This intermediate is then reacted with ethyl chloroacetate to form the final product, N-(1-cyano-1,2-dimethylpropyl)-2-{[2-(trifluoromethoxy)phenyl]amino}acetamide.

Scientific Research Applications

N-(1-cyano-1,2-dimethylpropyl)-2-{[2-(trifluoromethoxy)phenyl]amino}acetamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, N-(1-cyano-1,2-dimethylpropyl)-2-{[2-(trifluoromethoxy)phenyl]amino}acetamide demonstrated potent inhibition of BTK and downstream signaling pathways, leading to decreased proliferation and survival of B-cell malignancy cells.

properties

IUPAC Name

N-(2-cyano-3-methylbutan-2-yl)-2-[2-(trifluoromethoxy)anilino]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18F3N3O2/c1-10(2)14(3,9-19)21-13(22)8-20-11-6-4-5-7-12(11)23-15(16,17)18/h4-7,10,20H,8H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJNDAQBTKGWOMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)(C#N)NC(=O)CNC1=CC=CC=C1OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cyano-1,2-dimethylpropyl)-2-{[2-(trifluoromethoxy)phenyl]amino}acetamide

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